

Nuclear Magnetic Resonance (NMR) Spectroscopy of "Cumyl-inaca": Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cumyl-inaca**

Cat. No.: **B14078581**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of **Cumyl-inaca** (N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide), a synthetic cannabinoid precursor. Due to the limited availability of public domain NMR data for **Cumyl-inaca**, this guide presents a generalized protocol and data interpretation framework based on closely related analogs. The methodologies outlined herein are intended to assist researchers in the structural elucidation and characterization of **Cumyl-inaca** and similar synthetic cannabinoids. This document includes a general experimental protocol for NMR analysis, the chemical structure of **Cumyl-inaca**, and a workflow diagram for NMR spectroscopy.

Introduction

Cumyl-inaca is a synthetic compound that has been identified as a precursor in the synthesis of various cumyl-based synthetic cannabinoids.^{[1][2]} Its chemical structure is N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide, with the chemical formula C₁₇H₁₇N₃O.^[3] Accurate analytical characterization is crucial for the identification and control of such substances. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules. While specific ¹H and ¹³C NMR spectral data for

Cumyl-inaca are not readily available in the public domain, analysis of structurally similar compounds allows for the prediction of spectral features and the development of a robust analytical protocol.

Chemical Structure

The chemical structure of **Cumyl-inaca** is provided below. The key structural features include an indazole ring, a carboxamide linker, and a cumyl group (1-methyl-1-phenylethyl).

Caption: Chemical structure of **Cumyl-inaca**.

Predicted NMR Spectral Data

While experimental data for **Cumyl-inaca** is unavailable, data from structurally similar compounds, such as cumyl-indazole carboxamide derivatives, can provide an estimation of the expected chemical shifts.

Table 1: Predicted ^1H NMR Data for **Cumyl-inaca**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Indazole-H	7.0 - 8.5	m
Phenyl-H	7.2 - 7.6	m
NH (amide)	8.0 - 9.0	s (broad)
CH ₃ (cumyl)	1.6 - 1.9	s

Table 2: Predicted ^{13}C NMR Data for **Cumyl-inaca**

Carbons	Predicted Chemical Shift (δ , ppm)
C=O (amide)	160 - 165
Aromatic/Indazole C	110 - 150
Quaternary C (cumyl)	55 - 60
CH ₃ (cumyl)	28 - 32

Experimental Protocol

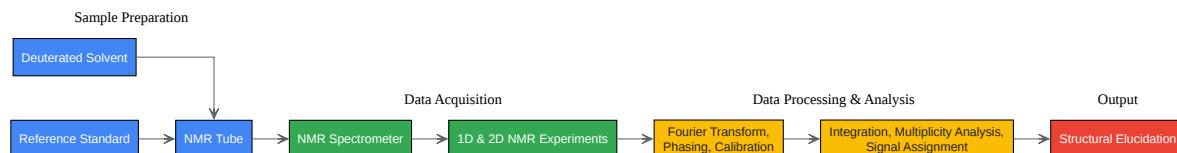
This section outlines a general protocol for the NMR analysis of **Cumyl-inaca**.

1. Sample Preparation

- Weigh approximately 5-10 mg of the **Cumyl-inaca** reference standard.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the sample.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- Experiments:
 - ¹H NMR
 - ¹³C NMR
 - 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended for unambiguous signal assignment.
- ¹H NMR Parameters (Typical):


- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16-64 (sample concentration dependent)
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time: 3-4 seconds
- Spectral Width: 16 ppm
- ^{13}C NMR Parameters (Typical):
 - Pulse Program: Standard proton-decoupled (zgpg30)
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation Delay (d1): 2 seconds
 - Acquisition Time: 1-2 seconds
 - Spectral Width: 240 ppm

3. Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ^1H NMR spectrum to deduce proton-proton connectivities.
- Assign the signals in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the **Cumyl-inaca** structure with the aid of 2D NMR data.

NMR Spectroscopy Workflow

The following diagram illustrates the general workflow for NMR spectroscopy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of the Synthetic Cannabinoid 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA) in Plant Material and Quantification in Post-Mortem Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmacemica.com [derpharmacemica.com]
- 3. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Nuclear Magnetic Resonance (NMR) Spectroscopy of "Cumyl-inaca": Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14078581#nuclear-magnetic-resonance-nmr-spectroscopy-of-cumyl-inaca]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com